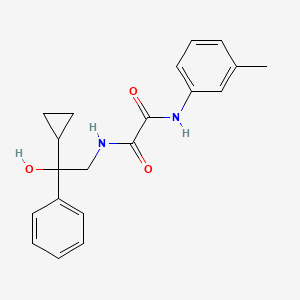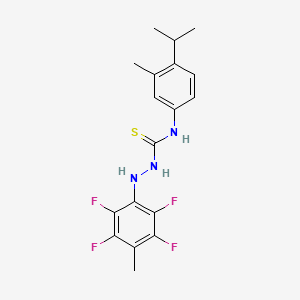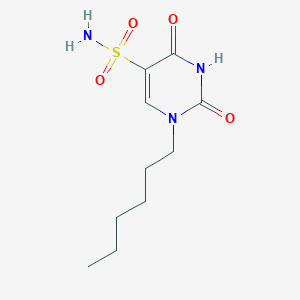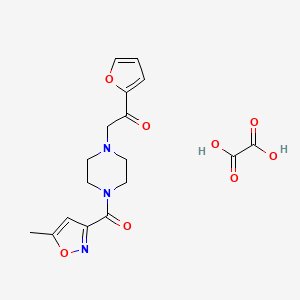
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent and has been the subject of extensive scientific research in recent years.
Scientific Research Applications
Asymmetric Synthesis
The compound has been explored in the context of asymmetric synthesis, such as the preparation of grenadamide, showcasing the use of chiral auxiliaries and cyclopropanation reactions. This highlights its utility in synthesizing cyclopropane-containing natural products, with implications for pharmaceutical development and the synthesis of complex molecules (Green et al., 2005).
Inhibition of Monoamine Oxidase
Research has also focused on the inhibition of MAO, with N-phenacyl-cyclopropylamine derivatives (structurally related to the specified oxalamide) being studied for their potential as selective inhibitors of type B MAO. This work contributes to understanding the therapeutic potential of these compounds in treating neurological disorders by modulating monoamine levels (Fuller et al., 1978).
Coordination Chemistry
Studies on dinuclear copper(II) complexes with carboxylate-rich coordination environments provide insights into metal-organic frameworks and molecular architectures. These complexes, involving related oxalamide ligands, have potential applications in catalysis, magnetic materials, and environmental remediation (Holz et al., 1998).
Crystallization Behaviors
The influence of oxalamide compounds on the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has been investigated, demonstrating that certain oxalamide derivatives can significantly enhance the crystallization rate and thermal properties of PHAs. This research opens avenues for improving the material properties of biopolymers for various industrial applications (Xu et al., 2017).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-5-9-17(12-14)22-19(24)18(23)21-13-20(25,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,25H,10-11,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDQPPIGPDPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)



![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)




